molecular formula C11H10F3NO3 B1501630 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid CAS No. 324028-06-0

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B1501630
CAS No.: 324028-06-0
M. Wt: 261.2 g/mol
InChI Key: MJBCGFLRYSZAPQ-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid is a fluorinated phenylalanine derivative characterized by a propanoic acid backbone substituted with an acetamido group at position 2 and a 3,4,5-trifluorophenyl moiety at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, due to the strong electron-withdrawing effects of fluorine atoms .

Properties

IUPAC Name

2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBCGFLRYSZAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692972
Record name N-Acetyl-3,4,5-trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-06-0
Record name N-Acetyl-3,4,5-trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route via Chloroacetone Intermediate (Reported by ChemBK)

One reported synthetic route begins with chloroacetone reacting with a trifluorophenyl derivative to introduce the aromatic ring, followed by subsequent steps to install the acetamido group and carboxylic acid functionality. This method is complex and involves multiple reaction steps, including:

  • Formation of a key intermediate by nucleophilic substitution.
  • Protection/deprotection steps to control functional group reactivity.
  • Final acetylation to yield the acetamido moiety.

This approach is noted for its complexity and requirement for careful control of reaction conditions to maintain stereochemistry.

Acetylation and Amidation of D-Serine Derivatives (Inspired by Lacosamide Synthesis Patents)

Though primarily described for related compounds such as Lacosamide, the preparation of this compound can be analogously approached through:

  • Step 1: Protection and methyl esterification of D-serine or a suitable amino acid precursor to stabilize the molecule.
  • Step 2: Acetylation of the amino group using acetyl chloride or acetic anhydride at low temperatures (0 to -10°C) with a base such as triethylamine to form N-acetyl-D-serine methyl ester.
  • Step 3: Coupling of the N-acetyl-D-serine methyl ester with an amine derivative (e.g., benzylamine analogs) to form the corresponding amide.
  • Step 4: Hydrolysis of the methyl ester to regenerate the carboxylic acid.
  • Step 5: Introduction of the trifluorophenyl group either prior or post amidation, depending on the synthetic design.

This method benefits from high yields (up to 82%) and good chiral purity (over 96% enantiomeric excess) when optimized.

Comparative Table of Preparation Methods

Preparation Step Method 1: Chloroacetone Route Method 2: D-Serine Acetylation & Amidation
Starting Material Chloroacetone + trifluorophenyl derivative D-Serine methyl ester hydrochloride
Key Reagents Acetyl chloride, bases, protecting groups Acetyl chloride, triethylamine, benzylamine analogs
Reaction Conditions Low temperature (-10°C to 0°C), reflux Low temperature for acetylation, mild heating for amidation
Yield Moderate, multi-step complexity High (up to 82%)
Enantiomeric Purity Requires careful stereochemical control High (up to 96% ee)
Advantages Direct introduction of trifluorophenyl group Well-established amino acid chemistry, scalable
Disadvantages Complex, multiple protection/deprotection steps Requires careful control to avoid racemization

Research Findings and Process Optimization

  • Stereochemical Control: Maintaining the (R)-configuration is critical. Use of chiral starting materials such as D-serine derivatives and mild reaction conditions minimizes racemization.

  • Reagent Selection: Acetyl chloride is preferred for acetylation due to its reactivity and ease of handling at low temperatures. Triethylamine acts as a base to neutralize HCl formed during acetylation.

  • Purification: Crystallization from solvents like methyl tert-butyl ether is effective for isolating pure product with minimal impurities.

  • Environmental and Safety Considerations: Avoidance of hazardous reagents like methyl iodide (used in some methylation steps of related compounds) is recommended to improve safety and reduce costs.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of 2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid exhibit anticancer properties. For instance, a study demonstrated that fluorinated amino acids can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation. The trifluorophenyl group enhances the lipophilicity and bioavailability of the compound, making it a potential candidate for drug development .

2. Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory responses. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to amino acid metabolism, which could be beneficial in metabolic disorders .

2. Protein Engineering
Due to its structural similarities to natural amino acids, this compound can be utilized in protein engineering to create novel proteins with enhanced properties. Its incorporation into peptides can lead to increased stability and altered binding affinities .

Materials Science

1. Synthesis of Functional Polymers
The compound serves as a building block for synthesizing functional polymers with unique properties. Its ability to participate in various chemical reactions allows for the development of materials with tailored functionalities for applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits tumor growth via metabolic pathway interference
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production
Biochemical ApplicationsEnzyme InhibitionPotential inhibitor of amino acid metabolism enzymes
Protein EngineeringEnhances stability and binding affinities in peptides
Materials ScienceSynthesis of Functional PolymersTailored functionalities for coatings and adhesives

Case Studies

Case Study 1: Anticancer Properties
A recent publication highlighted the efficacy of fluorinated amino acids in cancer therapy. The study involved administering varying doses of this compound to tumor-bearing mice. Results showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism
In vitro experiments conducted on macrophage cell lines demonstrated that the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism by which 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (Position 3) Molecular Weight (g/mol) CAS No. Key Features Reference
2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid 3,4,5-Trifluorophenyl Not provided Not provided High lipophilicity, metabolic stability, potential CNS activity
(S)-2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid 3,4,5-Trimethoxyphenyl 297.30 Not provided Electron-rich aromatic group, lower metabolic stability vs. fluorinated
Phenylmercapturic acid (2-Acetamido-3-phenylthiopropanoic acid) Phenylthio (-SPh) 239.30 4775-80-8 Sulfur-containing metabolite, biomarker for benzene exposure
2-Acetamido-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl 213.25 67206-07-9 Thiophene ring enhances π-π stacking, potential antimicrobial activity
3,4,5-Trifluorophenylacetic acid 3,4,5-Trifluorophenyl (acetic acid backbone) 204.13 209991-62-8 Simpler backbone, higher aqueous solubility vs. propanoic acid derivatives

Biological Activity

2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid (CAS Number: 324028-06-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}F3_3NO3_3
  • Molecular Weight : 261.20 g/mol
  • Purity : Typically above 95% for research applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The following sections detail these activities based on available studies.

Anti-inflammatory and Analgesic Effects

Studies have shown that compounds with similar structures to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays demonstrated that this compound could reduce prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. For example, in vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. A notable study reported an IC50_{50} value of approximately 15 µM against human breast cancer cells (MCF-7), indicating a moderate level of activity .

Case Studies

  • In Vitro Cytotoxicity Study :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : MCF-7 and HCT-116 cell lines were treated with varying concentrations of the compound.
    • Results : The compound exhibited significant cytotoxicity with IC50_{50} values of 15 µM for MCF-7 and 12 µM for HCT-116 cells.
    • : The results suggest that this compound has potential as an anticancer agent .
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory properties in a murine model.
    • Methodology : Mice were administered the compound prior to inducing inflammation via carrageenan injection.
    • Results : A significant reduction in paw edema was observed compared to the control group.
    • : This supports the hypothesis that the compound may serve as an effective anti-inflammatory treatment .

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueReferences
CytotoxicityMCF-715 µM
CytotoxicityHCT-11612 µM
Anti-inflammatoryMurine ModelSignificant Edema Reduction

Q & A

How can enantioselective synthesis of 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid be optimized?

Level: Advanced
Methodological Answer:
Asymmetric hydrogenation is a key strategy for enantioselective synthesis. For electron-deficient aryl groups (e.g., 3,4,5-trifluorophenyl), reaction conditions such as catalyst choice, solvent, and pressure must be optimized. Evidence from analogous difluorophenyl derivatives suggests that electron-withdrawing substituents require tailored catalysts (e.g., chiral Ru or Rh complexes) to achieve high enantiomeric excess (e.e.). For example, in a study on difluorophenyl derivatives, quantitative reduction with 97% e.e. was achieved under hydrogen pressure of 50 bar and using a Ru-BINAP catalyst . Adjusting reaction time and temperature (e.g., 25–60°C) may further enhance selectivity.

What analytical techniques are critical for confirming stereochemical purity?

Level: Basic
Methodological Answer:
Chiral HPLC and NMR spectroscopy are primary tools. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupled with chiral shift reagents (e.g., Eu(hfc)3_3) provide stereochemical confirmation. Mass spectrometry (HRMS) verifies molecular integrity. For example, in related compounds, 19F^{19}\text{F}-NMR chemical shifts differ significantly between (S)- and (R)-enantiomers due to fluorine's sensitivity to electronic environments .

How do electron-withdrawing substituents impact reaction outcomes in asymmetric synthesis?

Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., -F, -CF3_3) reduce electron density at the aromatic ring, altering substrate-catalyst interactions. In a study comparing trimethylphenyl (electron-rich) and difluorophenyl derivatives, the latter required higher hydrogen pressure (50 bar vs. 10 bar) and longer reaction times to achieve comparable e.e. values (97% vs. 99%) . Computational modeling (DFT) can predict steric and electronic effects of 3,4,5-trifluorophenyl groups on transition states, guiding catalyst design.

How should researchers design biological assays to evaluate this compound’s interaction with enzymes?

Level: Advanced
Methodological Answer:

Solubility Optimization: Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. For aqueous assays, use phosphate buffers (pH 7.4) with sonication to enhance dissolution .

Enzyme Kinetics: Use fluorescence-based assays (e.g., tryptophan quenching) or SPR to measure binding affinity. For acetylated amino acid derivatives, monitor hydrolysis by esterases or proteases via LC-MS .

Control Experiments: Include structurally similar analogs (e.g., 3,4-difluorophenyl or non-fluorinated derivatives) to isolate the role of fluorine substituents .

What protocols ensure stability during long-term storage?

Level: Basic
Methodological Answer:

  • Storage Conditions: Lyophilize the compound and store at -80°C in amber vials under argon to prevent hydrolysis and photodegradation. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .
  • Stability Monitoring: Use periodic HPLC analysis (e.g., every 3 months) to detect degradation products. For fluorinated compounds, 19F^{19}\text{F}-NMR can identify defluorination or ring-opening byproducts .

How can researchers address discrepancies in reported biological activity data?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles.

Reproducibility Checks: Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and assay formats (e.g., in vitro vs. ex vivo).

Impurity Analysis: Use LC-MS to quantify trace impurities (e.g., deacetylated byproducts) that may skew bioactivity. Cross-reference with pharmacopeial standards for purity thresholds .

Meta-Analysis: Compare data with structurally related compounds (e.g., 3,4-difluorophenyl derivatives) to identify substituent-specific trends .

What strategies differentiate this compound from common synthetic impurities?

Level: Basic
Methodological Answer:

Chromatographic Separation: Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient) to resolve impurities like deacetylated or hydrolyzed products.

Spectroscopic Fingerprinting: 19F^{19}\text{F}-NMR provides distinct signals for trifluorophenyl groups, while IR spectroscopy identifies acetamido C=O stretches (~1650 cm1^{-1}) .

Reference Standards: Use certified impurity standards (e.g., USP Tryptophan Related Compound B) for calibration .

How can computational modeling predict this compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases). The 3,4,5-trifluorophenyl group’s hydrophobicity and steric bulk can be parameterized to assess van der Waals interactions.

MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Fluorine’s electronegativity may stabilize interactions via halogen bonding .

What comparative studies highlight the uniqueness of the 3,4,5-trifluorophenyl moiety?

Level: Advanced
Methodological Answer:

Synthetic Comparisons: Contrast reactivity with 3,4-difluorophenyl or trimethylphenyl analogs in Pd-catalyzed cross-couplings. Fluorine’s electronegativity slows oxidative addition but enhances regioselectivity .

Biological Comparisons: Test cytotoxicity in MTT assays against non-fluorinated analogs. The trifluorophenyl group’s metabolic stability may reduce off-target effects .

What scaling challenges arise during gram-scale synthesis, and how are they mitigated?

Level: Advanced
Methodological Answer:

Catalyst Loading: Reduce catalyst cost by switching from Ru-BINAP to cheaper Ni or Co catalysts at higher pressures (70–100 bar).

Purification: Use flash chromatography with ethyl acetate/hexane gradients to separate diastereomers. For persistent impurities, recrystallize from ethanol/water mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Reactant of Route 2
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2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid

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